molecular formula C9H8F2O2 B1440502 4-Ethoxy-3,5-difluorobenzaldehyde CAS No. 883536-06-9

4-Ethoxy-3,5-difluorobenzaldehyde

Cat. No. B1440502
CAS RN: 883536-06-9
M. Wt: 186.15 g/mol
InChI Key: IOKIEIKNSQIONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 . It is an organic aldehyde that belongs to the family of benzaldehydes. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3,5-difluorobenzaldehyde consists of a benzene ring substituted with two fluorine atoms, one ethoxy group, and one aldehyde group . The InChI code for this compound is 1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Ethoxy-3,5-difluorobenzaldehyde is a liquid at room temperature . It has a molecular weight of 186.16 . The predicted boiling point is 262.2±35.0 °C and the predicted density is 1.240±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Vanillin and Other Aromatic Aldehydes

4-Ethoxy-3,5-difluorobenzaldehyde is an aromatic compound that can serve as a precursor in the synthesis of various aromatic aldehydes, including vanillin, which is widely used in pharmaceuticals, perfumery, and food flavoring industries. The process of synthesizing these compounds from derivatives like 4-Ethoxy-3,5-difluorobenzaldehyde involves specific chemical reactions that are designed to introduce or substitute functional groups, leading to the desired product with improved yield and selectivity. This application underscores the importance of aromatic aldehydes in various industrial sectors and highlights the role of specific precursors in facilitating these syntheses (Tan Ju & Liao Xin, 2003).

Antioxidant and Medicinal Properties

Aromatic aldehydes synthesized from compounds similar to 4-Ethoxy-3,5-difluorobenzaldehyde have shown significant biological and medicinal properties, including antioxidant capabilities. These compounds serve as intermediates in the synthesis of heterocycles, which are crucial in developing new pharmaceuticals and health-related products. The antioxidant evaluation of these derivatives contributes to understanding their potential in combating oxidative stress-related diseases, thus providing a pathway for new therapeutic agents (Rima Laroum et al., 2019).

Catalytic Oxidation Processes

The catalytic oxidation of lignins into aromatic aldehydes, including derivatives similar to 4-Ethoxy-3,5-difluorobenzaldehyde, represents a critical area of research in the conversion of biomass into valuable chemicals. These processes are pivotal in developing sustainable methods for producing aromatic aldehydes from renewable resources. The optimization of reaction conditions and understanding the mechanism of oxidation can lead to enhanced yields of desired products, contributing to the advancement of green chemistry and the utilization of lignocellulosic biomass (V. Tarabanko & N. Tarabanko, 2017).

Environmental and Health Impacts

Research on the environmental and health impacts of aromatic compounds derived from 4-Ethoxy-3,5-difluorobenzaldehyde and similar chemicals is crucial. Studies focus on their biodegradation, potential as endocrine disruptors, and effects on aquatic ecosystems. Understanding the fate of these compounds in the environment and their interactions with living organisms helps in assessing their safety and ecological footprint, guiding regulations and the development of safer alternatives (Camille Haman et al., 2015).

Safety and Hazards

This compound is considered hazardous. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation . The hazard statements for this compound are H315, H319, and H335 .

properties

IUPAC Name

4-ethoxy-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIEIKNSQIONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,5-difluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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